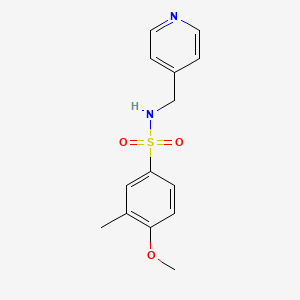
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole, also known as MIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIT is a tetrazole derivative that has been synthesized and studied for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of 1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole is not fully understood, but it has been proposed that it acts by inhibiting the activity of enzymes involved in various biological processes, such as DNA synthesis and protein synthesis. This compound has also been reported to induce apoptosis in cancer cells and to inhibit the growth of fungi and viruses.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of the growth of fungi and viruses. This compound has also been reported to have low toxicity and to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole has several advantages for lab experiments, including its high yield synthesis, low toxicity, and diverse applications in various fields. However, this compound also has some limitations, including its instability under certain conditions, such as acidic or basic conditions, and its limited solubility in some solvents.
Orientations Futures
There are several future directions for the study of 1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole, including the investigation of its potential applications in drug discovery, material science, and analytical chemistry. In drug discovery, this compound could be further studied for its anticancer, antifungal, and antiviral activities and could be used as a lead compound for the development of new drugs. In material science, this compound could be further explored as a precursor for the synthesis of MOFs and as a building block for the construction of supramolecular structures with unique properties. In analytical chemistry, this compound could be further developed as a reagent for the detection of metal ions and as a fluorescent probe for the detection of thiols. Additionally, the stability and solubility of this compound could be improved through the development of new synthetic methods and the modification of its chemical structure.
Méthodes De Synthèse
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole can be synthesized through different methods, including the reaction of 4-iodoaniline with potassium thiocyanate and sodium azide, followed by the reaction with methyl iodide. Another method involves the reaction of 4-iodophenylhydrazine with methyl isothiocyanate and sodium azide. Both methods have been reported in the literature and have been used to obtain this compound with high yields.
Applications De Recherche Scientifique
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antiviral activities. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a building block for the construction of supramolecular structures. In analytical chemistry, this compound has been used as a reagent for the detection of metal ions and as a fluorescent probe for the detection of thiols.
Propriétés
IUPAC Name |
1-(4-iodophenyl)-5-methylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4S/c1-14-8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMRHVCFZTYLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)

methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)

![2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)
![N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)


![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)